molecular formula C18H20N2O3 B2523440 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide CAS No. 2034448-42-3

5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide

Cat. No.: B2523440
CAS No.: 2034448-42-3
M. Wt: 312.369
InChI Key: LZXSUBLKYOGSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research has developed efficient synthesis methods for compounds similar to 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide. For instance, a rapid and efficient method for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones involves cyclocondensation of 5-aminoisoxazole-4-carboxamides with orthoesters under microwave irradiation, offering faster reactions and higher yields (Davoodnia et al., 2008). Additionally, novel bidentate auxiliaries derived from isoxazole-3-carboxamide have been utilized for Pd-catalyzed C(sp(3))-H bond activation, leading to the synthesis of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Antitumor Activity

Isoxazole derivatives have been investigated for their potential antitumor activities. For example, the compound 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones exhibit curative activity against L-1210 and P388 leukemia, possibly acting as a prodrug (Stevens et al., 1984).

Herbicidal Activity

The design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, inspired by multitarget drug design strategies, have shown significant herbicidal activity against various weeds, offering a new approach in agrochemical research (Sun et al., 2020).

Catalysis

Research has also focused on catalytic applications, such as the AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines, providing an efficient method to synthesize functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives (Cao et al., 2019).

Properties

IUPAC Name

5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20(18(21)16-9-17(23-19-16)12-6-7-12)10-15-8-13-4-2-3-5-14(13)11-22-15/h2-5,9,12,15H,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXSUBLKYOGSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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